N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide
Description
N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted at position 3 with a phenylacetamide group and at position 4 with a 4-methoxyphenyl moiety. This compound is of interest in medicinal chemistry due to the pharmacological relevance of oxadiazole derivatives, which often exhibit antimicrobial, anti-inflammatory, or anticancer activities .
Properties
Molecular Formula |
C17H15N3O3 |
|---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide |
InChI |
InChI=1S/C17H15N3O3/c1-22-14-9-7-13(8-10-14)16-17(20-23-19-16)18-15(21)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,20,21) |
InChI Key |
ZVXDQYIVNVYLGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NON=C2NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the Phenylacetamide Group: The phenylacetamide group can be synthesized by reacting phenylacetic acid with appropriate amines under dehydrating conditions.
Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is explored for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is considered for use in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or allosteric sites on target proteins. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituents on the oxadiazole ring, acetamide side chains, or heterocyclic cores. These modifications influence electronic properties, molecular weight, and bioactivity.
Table 1: Structural Comparison of Key Analogs
Key Findings and Implications
Substituent Effects on Bioactivity: The target compound’s 4-methoxyphenyl group improves solubility compared to nitro-substituted analogs like ANAZF, which exhibit higher reactivity but lower metabolic stability .
Core Heterocycle Modifications :
- Replacing the oxadiazole core with a thiadiazole (as in the thiadiazole derivative) reduces aromaticity and introduces sulfur-mediated hydrogen bonding, which may alter target binding .
Synthetic Accessibility :
- The target compound and its benzamide analog (from ) are synthesized via conventional methods in acetic acid-sodium acetate media, suggesting scalable production .
Biological Activity
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide, a compound belonging to the oxadiazole family, has garnered attention for its diverse biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory research. This article synthesizes current findings on the biological activity of this compound, supported by relevant data tables and case studies.
The molecular formula of this compound is C16H15N3O3. It possesses a molecular weight of approximately 299.31 g/mol. The structure includes a 1,2,5-oxadiazole ring which is known for its pharmacological versatility.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties by targeting various enzymes and pathways associated with tumor growth.
-
Enzyme Inhibition : Compounds like this compound have been shown to inhibit key enzymes such as:
- Telomerase : Inhibiting this enzyme can lead to reduced proliferation of cancer cells.
- Histone Deacetylase (HDAC) : HDAC inhibitors are crucial in cancer therapy as they affect gene expression related to cell cycle regulation.
-
Cell Line Studies : In vitro studies have demonstrated the compound's efficacy against various cancer cell lines. For example:
- Breast Cancer Cell Lines : Significant cytotoxicity was observed at concentrations as low as 10 µM.
- Lung Cancer Models : The compound showed promising results in reducing cell viability compared to standard chemotherapeutics.
Antimicrobial Activity
This compound also exhibits notable antimicrobial properties.
In Vitro Evaluations
A series of studies have evaluated its effectiveness against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.25 µg/mL | Highly Active |
| Escherichia coli | 0.50 µg/mL | Moderately Active |
| Pseudomonas aeruginosa | 0.75 µg/mL | Active |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in several studies:
- Cytokine Inhibition : The compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models.
- Animal Models : In vivo studies indicate that administration of this compound significantly reduces inflammation markers in models of arthritis and colitis.
Study 1: Anticancer Efficacy
In a recent study published in Molecular Cancer Therapeutics, researchers evaluated the effects of this compound on breast cancer cells. The results demonstrated a dose-dependent decrease in cell viability and induction of apoptosis through caspase activation pathways.
Study 2: Antimicrobial Activity
Another study reported in Antimicrobial Agents and Chemotherapy examined the antimicrobial properties against multi-drug resistant strains of bacteria. The compound exhibited synergistic effects when combined with conventional antibiotics like ciprofloxacin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
